molecular formula C22H21F2N3O B608602 LJH685 CAS No. 1627710-50-2

LJH685

Katalognummer: B608602
CAS-Nummer: 1627710-50-2
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: IKUFKDGKRLMXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LJH685 ist ein potenter und selektiver Inhibitor der p90-ribosomalen S6-Kinase (RSK)-Familie, zu der RSK1, RSK2 und RSK3 gehören. Es ist bekannt für seine hohe Spezifität und Wirksamkeit bei der Hemmung dieser Kinasen mit IC50-Werten von 6 nM, 5 nM bzw. 4 nM . This compound wurde umfassend auf seine Rolle bei der Modulation der Zellproliferation, des Überlebens und der Apoptose untersucht, insbesondere in Krebszellen, die von der MAPK-Kaskade abhängig sind .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um seine inhibitorische Aktivität zu verbessern. Die Methode zur Herstellung der Mutterlauge beinhaltet das Lösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Mutterlaugekonzentration von 40 mg/mL führt . Industrielle Produktionsmethoden umfassen typischerweise großtechnische Synthesen unter Verwendung ähnlicher Verfahren mit strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten.

Wirkmechanismus

Target of Action

LJH685 is a potent, ATP-competitive, and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family . The primary targets of this compound are RSK1, RSK2, and RSK3 . These kinases are serine/threonine kinases that function downstream of the Ras/Raf/MEK/ERK signaling pathway . They are widely expressed in cancer cell lines and tissues and are activated in response to a number of growth factors and hormones .

Mode of Action

This compound binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases . This compound efficiently inhibits RSK activity in vitro and in cells .

Biochemical Pathways

The RSK family is part of the MAPK (Mitogen-Activated Protein Kinase) pathway . The activation of RSK involves ERK (Extracellular Signal–Regulated Kinase) phosphorylation of Thr573/577 in the C-terminal kinase domain of RSK, which ultimately leads to a phosphorylation-based docking site for PDK1 in the hydrophobic motif of RSK on Ser380/386 . PDK1 phosphorylation of residue Ser 221/227 then activates the N-terminal kinase domain of RSK, which in turn phosphorylates numerous nuclear and cytoplasmic proteins that account for the diverse cellular roles of RSK .

Pharmacokinetics

It is known that this compound is a potent inhibitor of rsk activity in vitro and in cells , suggesting that it has good bioavailability

Result of Action

This compound inhibits the proliferation and clone formation of acute myeloid leukemia (AML) cells . It causes cell cycle arrest and induces the apoptosis of AML cells via inhibiting the RSK-YB-1 signaling pathway . Furthermore, cellular inhibition of RSK and its phosphorylation of YB1 on Ser102 correlate closely with inhibition of cell growth .

Action Environment

The action of this compound can be influenced by the presence of certain mutations in cancer cells. For example, MV4-11 and MOLM-13 cells carrying FLT3-ITD mutations are more sensitive to this compound than other AML cell lines This suggests that the genetic makeup of the cancer cells can influence the efficacy of this compound

Safety and Hazards

LJH685 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment . In case of contact or ingestion, appropriate safety measures should be taken .

Biochemische Analyse

Biochemical Properties

Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .

Vorbereitungsmethoden

The synthesis of LJH685 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods typically involve large-scale synthesis using similar routes, with stringent quality control measures to ensure high purity and consistency.

Analyse Chemischer Reaktionen

LJH685 durchläuft verschiedene chemische Reaktionen, einschließlich Phosphorylierung und Hemmung der Kinaseaktivität. Es reduziert die Phosphorylierung von YB1 bei submikromolaren Konzentrationen effizient und bewirkt eine nahezu vollständige Hemmung bei höheren Konzentrationen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Adenosintriphosphat (ATP) und spezifische Peptidsubstrate. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind phosphorylierte Proteine und gehemmte Kinasekomplexe.

Vergleich Mit ähnlichen Verbindungen

LJH685 wird oft mit anderen RSK-Inhibitoren wie LJI308 verglichen. Beide Verbindungen sind hochselektive und potente Inhibitoren von RSKs, aber this compound hat gezeigt, dass es eine ungewöhnliche nichtplanare Konformation annimmt, die seine Selektivität erhöht . Weitere ähnliche Verbindungen sind BI-D1870 und SL0101, die ebenfalls RSKs, aber mit unterschiedlichen Selektivitätsprofilen und Wirkmechanismen, angreifen. Die einzigartigen Bindungseigenschaften von this compound und seine hohe Spezifität machen es zu einem wertvollen Werkzeug für die Erforschung der RSK-Funktion und die Entwicklung von gezielten Therapien.

Eigenschaften

IUPAC Name

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFKDGKRLMXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627710-50-2
Record name LJH-685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LJH-685
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.